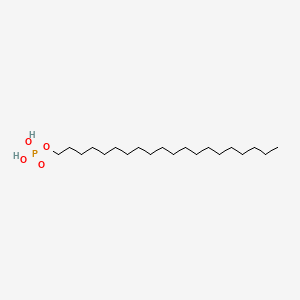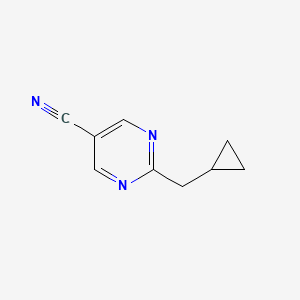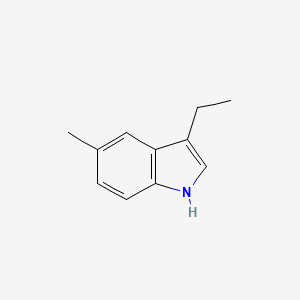![molecular formula C19H11Cl2N B13702722 2,4-Dichloro-6-phenylbenzo[h]quinoline](/img/structure/B13702722.png)
2,4-Dichloro-6-phenylbenzo[h]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-6-phenylbenzo[h]quinoline is a heterocyclic aromatic compound with the molecular formula C19H11Cl2N. It is a derivative of benzo[h]quinoline, characterized by the presence of two chlorine atoms at positions 2 and 4, and a phenyl group at position 6.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-phenylbenzo[h]quinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a concise and environmentally friendly protocol involves the irradiation of (E)-2-phenyl-3-styrylpyridines with UV light in ethanol under an argon atmosphere in the presence of trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of recyclable catalysts and solvent-free conditions, are often employed to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-6-phenylbenzo[h]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like cobalt oxide or titanium dioxide under mild conditions.
Reduction: Reduction reactions can be facilitated using Hantzsch esters as stoichiometric reductants.
Substitution: Electrophilic substitution reactions can occur, particularly at the positions adjacent to the nitrogen atom in the quinoline ring.
Common Reagents and Conditions
Oxidation: Cobalt oxide, titanium dioxide, and molecular oxygen are commonly used oxidants.
Reduction: Hantzsch esters and visible light-mediated metallaphotoredox catalysis are employed for reduction reactions.
Substitution: Iron-catalyzed cross-coupling reactions with alkyl Grignard reagents are typical for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline derivatives, while substitution reactions can produce various functionalized quinolines .
Aplicaciones Científicas De Investigación
2,4-Dichloro-6-phenylbenzo[h]quinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored as a potential pharmacophore in drug design due to its broad spectrum of bioactivity.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-6-phenylbenzo[h]quinoline involves its interaction with various molecular targets and pathways. For instance, it can act as an inhibitor of specific enzymes or receptors, thereby modulating biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-6-phenylquinoline: Similar in structure but lacks the benzo[h]quinoline framework.
2,4-Dichloro-6-(quinoline-8-ylimino)methylphenolate: A related compound with different substituents and coordination properties.
Uniqueness
2,4-Dichloro-6-phenylbenzo[h]quinoline is unique due to its specific substitution pattern and the presence of the benzo[h]quinoline core. This structure imparts distinct electronic and steric properties, making it valuable for various applications in medicinal and materials chemistry .
Propiedades
Fórmula molecular |
C19H11Cl2N |
|---|---|
Peso molecular |
324.2 g/mol |
Nombre IUPAC |
2,4-dichloro-6-phenylbenzo[h]quinoline |
InChI |
InChI=1S/C19H11Cl2N/c20-17-11-18(21)22-19-14-9-5-4-8-13(14)15(10-16(17)19)12-6-2-1-3-7-12/h1-11H |
Clave InChI |
KWSNFRSCFWDWKV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C42)N=C(C=C3Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Boc-3-phenyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13702660.png)


![(S)-1-Cbz-4-[(1-Boc-3-piperidyl)methyl]piperazine](/img/structure/B13702668.png)

![6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13702678.png)
![2-Methylimidazo[1,2-a]pyrazine-8-carbonitrile](/img/structure/B13702697.png)
![6-[(Tert-butyloxycarbonyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylic acid benzyl ester](/img/structure/B13702709.png)


